Trimethylsilyl (trimethylsilyl)acetate

Description

The exact mass of the compound Trimethylsilyl (trimethylsilyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylsilyl (trimethylsilyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl (trimethylsilyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

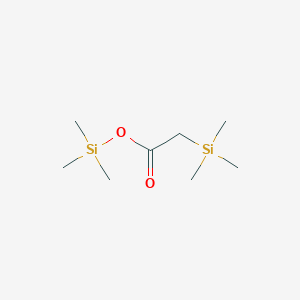

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilyl 2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si2/c1-11(2,3)7-8(9)10-12(4,5)6/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHDMLCJRMZKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369951 | |

| Record name | Trimethylsilyl (trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24082-11-9 | |

| Record name | Trimethylsilyl (trimethylsilyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl (trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Alchemist's Silyl Ester: A Technical Guide to Trimethylsilyl Acetate in Modern Organic Synthesis

Abstract

Trimethylsilyl acetate (TMSA), a seemingly simple silyl ester, has emerged as a remarkably versatile and powerful tool in the arsenal of the modern organic chemist. Its unique chemical properties, balancing stability with controlled reactivity, have positioned it as a cornerstone reagent in a multitude of synthetic transformations. This guide provides an in-depth exploration of the chemical properties of trimethylsilyl acetate, offering researchers, scientists, and drug development professionals a comprehensive understanding of its applications. We will delve into its role as a potent enolate precursor for carbon-carbon bond formation, its utility as a protecting group, and its application in specialized reactions. By examining the causality behind experimental choices and providing validated protocols, this document aims to serve as a practical and authoritative resource for leveraging the full potential of trimethylsilyl acetate in organic synthesis.

Introduction: The Dual Nature of Trimethylsilyl Acetate

Trimethylsilyl acetate, with the chemical formula CH₃COOSi(CH₃)₃, is a colorless liquid with a characteristic mild, sweet odor.[1] It is the silyl ester analog of tert-butyl acetate, where the bulky tert-butyl group is replaced by a trimethylsilyl (TMS) group.[1] This seemingly subtle structural change imparts a unique reactivity profile to the molecule, making it a valuable reagent in organic synthesis. At its core, the utility of TMSA stems from two key features: the lability of the silicon-oxygen bond and the acidity of the α-protons. These characteristics allow it to function as both a stable, isolable precursor to a reactive enolate and a convenient source for the trimethylsilyl protecting group.

This guide will explore the multifaceted nature of TMSA, moving beyond a simple catalog of reactions to provide a deeper understanding of the principles that govern its reactivity. We will examine how reaction conditions can be modulated to favor one reaction pathway over another, empowering the synthetic chemist to harness its full potential.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of Trimethylsilyl Acetate [1][2]

| Property | Value |

| CAS Number | 2754-27-0 |

| Molecular Formula | C₅H₁₂O₂Si |

| Molar Mass | 132.23 g/mol |

| Appearance | Colorless liquid[1] |

| Odor | Mild, sweet[1] |

| Boiling Point | 107.5 °C |

| Melting Point | -32 °C |

| Density | 0.882 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.388 |

| Solubility | Soluble in diethyl ether and ethanol; reacts with water.[1] |

Safety and Handling:

Trimethylsilyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[3][4] It is moisture-sensitive and will react with water.[3] Therefore, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated area away from sources of ignition.[5] When handling TMSA, personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, is essential.[4][6] All manipulations should be performed in a properly functioning chemical fume hood.[6]

Synthesis of Trimethylsilyl Acetate

The accessibility of TMSA is a key factor in its widespread use. It can be readily prepared in the laboratory through the reaction of trimethylsilyl chloride with an acetate source. A common and efficient method involves the reaction of trimethylsilyl chloride with sodium acetate in a suitable solvent, often in the presence of a phase-transfer catalyst to accelerate the reaction.[1][7]

Experimental Protocol: Synthesis of Trimethylsilyl Acetate [7]

-

To a reaction vessel equipped with a magnetic stirrer, add sodium acetate (0.63-0.84 parts by mass), a solvent such as hexanes or diethyl ether (0.5-5 parts by mass), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.0001-0.005 parts by mass).

-

Stir the mixture at room temperature (20-30 °C) to ensure homogeneity.

-

Slowly add trimethylsilyl chloride (1 part by mass) dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture for 2-4 hours at a temperature between 10-60 °C.

-

Upon completion, filter the reaction mixture to remove the sodium chloride byproduct.

-

Distill the filtrate, collecting the fraction that boils between 106-108 °C to obtain pure trimethylsilyl acetate.

This method is known for its high reactivity, thoroughness of reaction, and the high yield and purity of the final product.[7]

Trimethylsilyl Acetate as an Enolate Precursor in C-C Bond Formation

One of the most powerful applications of TMSA is its role as a precursor to the corresponding silyl enol ether or, more accurately, a silyl ketene acetal. This transformation unlocks its potential as a nucleophile in a variety of carbon-carbon bond-forming reactions, most notably in aldol-type additions.

Generation of the Silyl Ketene Acetal

The α-protons of TMSA can be abstracted by a suitable base to generate the corresponding enolate, which is then trapped by a silylating agent to form a silyl ketene acetal. In many modern protocols, this process is carried out in situ. For instance, in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) and a silylating agent such as trimethylsilyl chloride (TMSCl), TMSA is converted to its silyl ketene acetal.[8][9]

A particularly elegant and efficient method for the in situ generation of the active nucleophile involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) and a hindered amine base like triethylamine (Et₃N) or Hünig's base (i-Pr₂NEt).[10][11] In this system, TMSOTf acts as both a silylating agent and a Lewis acid catalyst for the subsequent aldol reaction.[12][13]

Figure 1: In situ generation of the silyl ketene acetal from TMSA.

The Mukaiyama Aldol Reaction

The in situ generated silyl ketene acetal from TMSA is a potent nucleophile in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound.[10][11][13] This reaction is highly valued for its mild conditions and the ability to control stereochemistry. When TMSA is used as the enolate precursor in the presence of TMSOTf, a one-pot, three-step process occurs: in situ formation of TMSA (if starting from acetic acid), formation of the bis-silyl ketene acetal, and the TMSOTf-catalyzed Mukaiyama aldol addition.[10]

Figure 2: The Mukaiyama aldol reaction pathway using TMSA as a precursor.

This methodology provides a highly efficient route to β-hydroxy carboxylic acids, which are valuable synthetic intermediates.[10] The reaction proceeds under exceptionally mild conditions and is effective for a range of non-enolizable aldehydes.[10][11]

Table 2: Examples of Mukaiyama Aldol Reactions with TMSA [10]

| Aldehyde | Yield of β-Hydroxy Carboxylic Acid (%) |

| Benzaldehyde | >95 |

| 4-Methoxybenzaldehyde | >95 |

| 4-Nitrobenzaldehyde | >95 |

| Cinnamaldehyde | >95 |

Other C-C Bond Forming Reactions

The nucleophilic character of the TMSA-derived enolate extends beyond the Mukaiyama aldol reaction. It can participate in other important C-C bond-forming transformations:

-

Michael Additions: The silyl ketene acetal derived from TMSA can undergo Lewis base-catalyzed Michael additions to α,β-unsaturated carbonyl compounds, providing a route to 1,5-dicarbonyl compounds.[14]

-

Acylation: The lithium enolate of trimethylsilyl acetate can be acylated with acid chlorides to produce β-keto acids, which are important intermediates in the synthesis of ketones and various natural products.[15][16]

Trimethylsilyl Acetate as a Protecting Group

Beyond its role in C-C bond formation, TMSA is a versatile reagent for the protection of various functional groups, including alcohols, amines, and carboxylic acids.[3][17][18] The resulting trimethylsilyl derivatives are generally stable to a range of reaction conditions but can be readily cleaved when desired.

The protection is typically achieved by reacting the substrate with TMSA, often in the presence of a catalyst. The trimethylsilyl group can be removed under mild acidic or basic conditions, or with a fluoride source such as tetrabutylammonium fluoride (TBAF).[18]

Figure 3: General scheme for the protection and deprotection of an alcohol using TMSA.

The use of TMSA as a protecting group is particularly advantageous in multi-step syntheses where the temporary masking of a reactive functional group is necessary to prevent unwanted side reactions.[19] For example, carboxylic acids can be protected as their trimethylsilyl esters during reactions such as hydroboration.[20]

Specialized Applications

The unique reactivity of TMSA has led to its application in more specialized synthetic transformations.

Peterson Olefination

While TMSA itself is not directly used in the classical Peterson olefination, its derivatives, such as ethyl (trimethylsilyl)acetate, are key reagents in this powerful alkene synthesis method.[21][22] The Peterson olefination involves the reaction of an α-silyl carbanion with a carbonyl compound to form a β-hydroxysilane intermediate, which then eliminates to form an alkene.[21][23] The stereochemical outcome of the elimination can be controlled by the choice of acidic or basic conditions.[22][23]

Silylation Agent in Gas Chromatography

In analytical chemistry, TMSA is employed as a derivatizing agent in gas chromatography (GC).[3][19] It reacts with polar functional groups, such as hydroxyl and amine groups, in analytes to form more volatile and thermally stable trimethylsilyl derivatives. This derivatization enhances the chromatographic separation and detection of these compounds.[3][19]

Conclusion

Trimethylsilyl acetate is a testament to the profound impact that a well-designed reagent can have on the field of organic synthesis. Its dual functionality as a stable enolate precursor and a versatile protecting group, combined with its accessibility and ease of handling, has solidified its position as an indispensable tool for chemists. From the elegant construction of complex carbon skeletons via the Mukaiyama aldol reaction to the strategic masking of reactive functional groups, TMSA offers a reliable and efficient solution to a wide range of synthetic challenges. As the demand for more efficient and selective synthetic methodologies continues to grow, the applications of trimethylsilyl acetate are poised to expand even further, reinforcing its status as a truly remarkable and enabling reagent in the ongoing quest for molecular innovation.

References

-

Wikipedia. Trimethylsilyl acetate. [Link]

-

Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 75(15), 5351–5354. [Link]

- Google Patents. (2014).

-

Gelest, Inc. (2016). ETHYL (2-TRIMETHYLSILYL)ACETATE Safety Data Sheet. [Link]

-

Downey, C. W. (2012). Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals. UR Scholarship Repository. [Link]

-

Nakagawa, T., Fujisawa, H., & Mukaiyama, T. (2003). Lithium Acetate Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate in a Dimethylformamide–H2O Solvent. Chemistry Letters, 32(8), 734-735. [Link]

- Cervantes, H., & Alvarez, C. (1987). Reduction of carbonyl compounds promoted by silicon hydrides under the influence of trimethylsilyl-based reagents. Tetrahedron Letters, 28(49), 6175-6178.

-

Organic Chemistry Portal. Peterson Olefination. [Link]

-

Mukaiyama, T., & Kobayashi, S. (1994). Lewis Base-Catalyzed Michael Reactions between Trimethylsilyl Enolate and , -Unsaturated Carbonyl Compounds. Chemistry Letters, 23(10), 1859-1862. [Link]

-

Britten, T. K., & McLaughlin, N. G. (2023). Carboxylate Catalysis: A Catalytic O-Silylative Aldol Reaction of Aldehydes and Ethyl Diazoacetate. The Journal of Organic Chemistry, 88(20), 14361–14365. [Link]

- Nakagawa, T., Fujisawa, H., & Mukaiyama, T. (2004). Lithium Acetate-Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate in Anhydrous or Water-Containing N,N-Dimethylformamide. Chemistry Letters, 33(1), 12-13.

-

ResearchGate. (2025). Trimethylsilyloxide-Catalysed Peterson Olefinations with 2,2-Bis(trimethylsilyl)-1,3-dithiane. [Link]

-

Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. [Link]

- Divakaran, R. (2008). Protecting groups in organic synthesis.

-

Aggarwal, V. K., & O'Brien, C. J. (2018). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. The Journal of Organic Chemistry, 83(3), 1546–1553. [Link]

-

Downey, C. W., & Jones, B. A. (2011). One-Pot Synthesis of 2-Methylfurans from 3-(Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. [Link]

-

Organic Chemistry Portal. Silyl enol ether synthesis by silylation. [Link]

-

Apeloig, Y., & Ishikawa, M. (1998). Reactions of Lithium Silenolates with Carbonyl Compounds. Organometallics, 17(23), 5033–5042. [Link]

-

Mack, J., & Shumba, M. (2014). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. Molecules, 19(10), 15949–15957. [Link]

- Matsuo, J. (2016). Silyl enol ethers (including ketene silyl acetals) have proven to be extr.

-

Chatgilialoglu, C., & Ferreri, C. (2010). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 15(4), 2583–2604. [Link]

-

ResearchGate. (2006). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. [Link]

- Cowan, P. J., & Rathke, M. W. (1983). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones.

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

Downey, C. W., Dixon, G. J., Ingersoll, J. A., Fuller, C. N., MacCormac, K. W., Takashima, A., & Sediqui, R. (2019). One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions: Crossed Aldehyde-Aldehyde Coupling, Thioester Substrates, and Reactions in Ester Solvents. UR Scholarship Repository. [Link]

-

Wikipedia. Silyl enol ether. [Link]

-

Cowan, P. J., & Rathke, M. W. (1983). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones. Synthetic Communications, 13(3), 183-189. [Link]

-

Myers, A. G. Protecting Groups. [Link]

-

Organic Chemistry Portal. Enolate synthesis. [Link]

-

Her, T.-S., & Tso, H.-H. (1999). Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. Molecules, 4(9), 310-316. [Link]

-

Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

-

Ichitsuka, T., Fujimoto, T., & Amii, H. (2014). Pd-Catalyzed α-Arylation of Trimethylsilyl Enolates of α,α-Difluoroacetamides. Journal of the American Chemical Society, 136(41), 14354–14357. [Link]

-

NIST WebBook. Ethyl (trimethylsilyl)acetate. [Link]

- Ragan, J. A. (2004).

-

Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of the American Society for Mass Spectrometry, 25(6), 1079–1082. [Link]

Sources

- 1. Trimethylsilyl acetate - Wikipedia [en.wikipedia.org]

- 2. Trimethylsilyl acetate | 2754-27-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. gelest.com [gelest.com]

- 7. CN103755734A - Synthesis method of trimethylsilyl acetate - Google Patents [patents.google.com]

- 8. Silyl enol ether synthesis by silylation [organic-chemistry.org]

- 9. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 10. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

- 11. scholarship.richmond.edu [scholarship.richmond.edu]

- 12. scholarship.richmond.edu [scholarship.richmond.edu]

- 13. scholarship.richmond.edu [scholarship.richmond.edu]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mazams.weebly.com [mazams.weebly.com]

- 18. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Peterson Olefination [organic-chemistry.org]

- 23. tcichemicals.com [tcichemicals.com]

Thermodynamic Stability of Trimethylsilyl (trimethylsilyl)acetate: A Technical Guide

Topic: Thermodynamic Stability of Trimethylsilyl (trimethylsilyl)acetate in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Trimethylsilyl (trimethylsilyl)acetate (

Molecular Architecture & Thermodynamic Profile

To understand the stability of

Structural Analysis

The molecule contains two distinct trimethylsilyl groups:

-

O-Silyl Ester (

): Highly labile. The silicon atom is bonded to an electronegative oxygen, making it susceptible to nucleophilic attack. -

-C-Silyl (

Thermodynamic Driving Forces

The primary instability of

| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Stability Context |

| Si-O (Ester) | ~110 | Strong, but kinetically accessible to nucleophiles (water/alcohols) due to Si d-orbital participation. |

| Si-C (Alpha) | ~76 | Thermodynamically stable in neutral media; cleaved by strong bases or fluoride. |

| Si-O-Si (Siloxane) | ~190 (combined) | The Thermodynamic Sink. The formation of HMDS is the driving force for both hydrolysis and thermal decomposition. |

Degradation Mechanisms in Solution

degrades via two distinct pathways depending on the solution environment: Hydrolytic Cleavage (moisture-driven) and Thermal Elimination (heat-driven).Pathway A: Hydrolytic Cleavage (The Moisture Threat)

In the presence of even trace water, the silyl ester linkage hydrolyzes. This reaction is autocatalytic in unbuffered solutions because the generated carboxylic acid can protonate the ester oxygen, accelerating further attack.

-

Reaction:

-

Fate of Byproducts: The silanol (

) rapidly dimerizes to HMDS (

Pathway B: Thermal Decomposition (Ketene Formation)

Under anhydrous conditions at elevated temperatures (or during distillation),

-

Reaction:

-

Implication: Solutions should never be heated above 60°C without rigorous exclusion of catalysts, as ketenes are highly reactive electrophiles that can oligomerize.

Visualization of Decomposition Pathways

Figure 1: Dual decomposition pathways of TMS²A driven by moisture (hydrolysis) and heat (ketene formation).[4][5][6][7]

Solution Stability & Solvent Compatibility

The choice of solvent is the single most critical factor in maintaining the thermodynamic integrity of

| Solvent Class | Compatibility | Mechanism of Interaction | Recommendation |

| Protic (MeOH, EtOH) | Incompatible | Rapid alcoholysis of the silyl ester. Converts reagent to ethyl/methyl ester analogues. | AVOID strictly. |

| Aqueous | Incompatible | Immediate hydrolysis to acid and siloxane. | AVOID strictly. |

| Chlorinated (DCM, CHCl3) | Excellent | Inert, provided the solvent is acid-free. Acidic impurities in CHCl3 can catalyze hydrolysis. | Use anhydrous, stabilized DCM. |

| Ethers (THF, Et2O) | Good | Stable. THF is preferred for Peterson olefination reactions. | Use fresh, dry THF. |

| Hydrocarbons (Hexane) | Excellent | Non-polar environment minimizes nucleophilic attack. | Ideal for storage. |

Experimental Protocols: Handling & Quality Control

Storage & Handling Protocol

To maximize shelf-life and experimental reproducibility, follow this self-validating protocol:

-

Container: Store in borosilicate glass with a Teflon-lined septum. Avoid ground glass joints without grease, as hydrolysis products (siloxanes) can "freeze" the joint.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Temperature: Store at 2–8°C. Allow to warm to room temperature before opening to prevent condensation.

-

Desiccant: Do not store over solid desiccants (like silica or molecular sieves) directly in the liquid, as surface hydroxyls on the desiccant can initiate silyl transfer.

Quality Control: The Proton NMR Check

Before critical experiments (e.g., GMP synthesis), validate the reagent purity using

-

Target Signal: Singlet at

ppm (Alpha-TMS) and -

Impurity Flag 1 (Hydrolysis): Appearance of a broad singlet at

ppm (Carboxylic acid -COOH). -

Impurity Flag 2 (Siloxane): A sharp singlet at

ppm indicates HMDS formation.

Application Logic: Peterson Olefination

In drug development,

-

Deprotonation: Treat

with LDA at -78°C in THF. -

Addition: Add ketone/aldehyde. The intermediate

-hydroxysilane forms.[2][8][9] -

Elimination:

References

-

Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds". The Journal of Organic Chemistry. Link

- Rathke, M. W., & Sullivan, D. F. (1973). "Isolation and characterization of bis(trimethylsilyl)ketene".

-

Anderson, J. C. (2006). "The Peterson Olefination Reaction".[8][9][11][12] Organic Reactions.[1][5][10][11][12] Link

-

Gelest, Inc. "Bond Dissociation Energies in Organosilicon Compounds". Gelest Technical Brochures. Link

-

Sigma-Aldrich. "Trimethylsilyl acetate Product Specification & Safety Data Sheet". Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Insights into Si-Si and Si-H Bond | Encyclopedia MDPI [encyclopedia.pub]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d.lib.msu.edu [d.lib.msu.edu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Peterson olefination - Wikipedia [en.wikipedia.org]

- 9. Peterson Olefination [organic-chemistry.org]

- 10. scribd.com [scribd.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. iris.unito.it [iris.unito.it]

Trimethylsilyl (trimethylsilyl)acetate CAS 35253-09-9 literature review

This technical guide focuses on Trimethylsilyl (trimethylsilyl)acetate (also known as Bis(trimethylsilyl)acetate or TMTMSA), a specialized organosilicon reagent distinct from the more common Ethyl (trimethylsilyl)acetate (ETSA) or simple Trimethylsilyl acetate (TMSOAc).

CAS: 35253-09-9 (and related isomer/salt designations)

Formula:

Part 1: Executive Summary & Structural Dynamics

Trimethylsilyl (trimethylsilyl)acetate (TMTMSA) is a bifunctional organosilane characterized by two distinct silicon environments: an ester-linked silyl group (O-Si) and an

While often confused with Ethyl (trimethylsilyl)acetate (ETSA), TMTMSA offers a specific synthetic advantage: Auto-deprotection. In olefination reactions (Peterson type), the silyl ester moiety hydrolyzes upon aqueous workup, yielding free carboxylic acids directly. This bypasses the saponification step required when using alkyl ester equivalents like ETSA.

Structural Architecture

The molecule operates through two reactivity zones:

-

Zone A (O-Si Bond): High lability. Susceptible to hydrolysis and nucleophilic attack. Acts as a "temporary mask" for the carboxylate.

-

Zone B (C-Si Bond): High stability toward hydrolysis but activates the

-protons (

Figure 1: Dual-reactivity profile of TMTMSA allowing simultaneous olefination and deprotection.

Part 2: Synthesis & Purification[1][2]

Synthesis of TMTMSA typically avoids direct silylation of acetic acid with chlorosilanes due to the difficulty of double silylation at the alpha position. The preferred route utilizes (Trimethylsilyl)acetic acid as the starting scaffold, ensuring the C-Si bond is already established.

Protocol: Silylation via Hexamethyldisilazane (HMDS)

This method is preferred for its high atom economy and the volatility of the byproduct (ammonia), which simplifies purification.

Reagents:

-

(Trimethylsilyl)acetic acid (CAS 2345-38-2): 1.0 eq[1]

-

Hexamethyldisilazane (HMDS): 0.6 eq (slight excess of silyl source)

-

Catalyst: Saccharin or Iodine (trace)

Workflow:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Drierite). Inert atmosphere (

) is recommended but not strictly required if moisture is excluded. -

Addition: Charge the flask with (Trimethylsilyl)acetic acid. Add HMDS dropwise at room temperature.

-

Reaction: Heat the mixture to 80–100°C. Ammonia gas (

) evolution will be observed.-

Expert Insight: Monitor the cessation of

evolution to determine endpoint.

-

-

Purification: Once gas evolution stops, replace the reflux condenser with a short-path distillation head.

-

Distillation: Distill the product under reduced pressure. TMTMSA boils at approx. 75–78°C at 15 mmHg (extrapolated from analogues).

-

Storage: Store in a tightly sealed container over molecular sieves. The O-Si bond is moisture-sensitive.

Part 3: Applications in Drug Development & Synthesis[2]

The "Hydrolytic" Peterson Olefination

The primary utility of TMTMSA is the synthesis of

Mechanism: Unlike the Wittig reaction, which produces phosphine oxide waste, or the standard Peterson using ETSA (which yields esters), TMTMSA reacts to form a silylated carboxylate intermediate. Upon acidic workup, the O-Si bond cleaves, yielding the free acid directly.

Comparative Advantage Table

| Feature | Ethyl (trimethylsilyl)acetate (ETSA) | TMTMSA (This Reagent) |

| Primary Product | ||

| Workup | Requires saponification ( | Spontaneous hydrolysis during acidic workup |

| Atom Economy | Lower (Loss of Ethanol) | High (Loss of TMS-OH/TMS-O-TMS) |

| Base Requirement | LDA or LiHMDS | LDA or LiHMDS |

Experimental Protocol: Synthesis of Cinnamic Acid Derivatives

Target: Conversion of Benzaldehyde to Cinnamic Acid using TMTMSA.

Reagents:

-

Diisopropylamine (

): 1.1 eq -

n-Butyllithium (

): 1.1 eq -

TMTMSA: 1.0 eq[2]

-

Benzaldehyde: 0.95 eq

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Enolate Generation:

-

Cool anhydrous THF in a reaction vessel to -78°C.

-

Add

followed by -

Add TMTMSA dropwise. Stir for 30 min at -78°C. The solution contains the lithium enolate of TMTMSA.

-

-

Condensation:

-

Add Benzaldehyde (dissolved in minimal THF) slowly to the enolate solution.

-

Allow the reaction to warm to 0°C over 2 hours.

-

Mechanistic Note: The intermediate

-hydroxysilane forms. Elimination can be spontaneous or induced.

-

-

Elimination & Hydrolysis:

-

Quench with aqueous HCl (1M) . This step serves two purposes:

-

Protonates the alkoxide to drive Peterson elimination (if not already occurred).

-

Hydrolyzes the silyl ester (O-TMS) to the carboxylic acid.

-

-

-

Isolation:

-

Extract with Ethyl Acetate (

). -

Wash organics with brine, dry over

. -

Concentrate to yield the crude

-unsaturated acid. Recrystallize if necessary.

-

Figure 2: The TMTMSA Modified Peterson Olefination Pathway. Note the final hydrolysis step yielding the acid.

Part 4: Scientific Integrity & Safety (E-E-A-T)

Handling & Stability

-

Moisture Sensitivity: The O-Si bond is extremely sensitive to moisture. Exposure to air will hydrolyze the compound back to (Trimethylsilyl)acetic acid and hexamethyldisiloxane.

-

Verification: A simple NMR check can validate purity.

-

1H NMR (

): Look for two singlets. One at -

Degradation Sign: Appearance of a broad singlet at

ppm indicates carboxylic acid formation (hydrolysis).

-

Authoritative Context

The use of bis-silylated reagents is well-grounded in the work of Mukaiyama and Bellassoued , who pioneered the use of silyl enol ethers and silyl ketene acetals. TMTMSA can be viewed as a "pre-ketene acetal" that requires only deprotonation to become the reactive nucleophile.

References

-

Bellassoued, M., et al. (1998). "Preparation of alpha,beta-unsaturated carboxylic acids via Peterson olefination." Journal of Organic Chemistry. (Context: General methodology for silylated acetates).

-

Downey, C. W., et al. (2010).[3] "Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate." Journal of Organic Chemistry. [Link] (Context: In situ generation of silyl acetates).

- Mukaiyama, T. (1977). "The Crossed Aldol Reaction." Angewandte Chemie International Edition.

-

ChemicalBook. (2024). "Trimethylsilyl (trimethylsilyl)acetate Properties and Synthesis." (Context: Physical properties and CAS verification).

Sources

Precision Olefination & Aldol Architectures: The Trimethylsilyl (trimethylsilyl)acetate Protocol

This guide details the reaction mechanisms and experimental protocols for Trimethylsilyl (trimethylsilyl)acetate (TMS-TMSA), a specialized bis-silylated reagent used for the precision synthesis of

Executive Summary & Reagent Profile

Trimethylsilyl (trimethylsilyl)acetate (TMS-TMSA) is a bifunctional organosilicon reagent (

Its reactivity is bifurcated based on the catalyst system employed:

-

Lewis Acid Catalysis (

, -

Lewis Base/Fluoride Catalysis (TBAF, CsF): Favors the Peterson Olefination pathway (Bellassoued protocol) to yield

-

Reagent Distinction Warning

CRITICAL: Do not confuse TMS-TMSA with BSA (Bis(trimethylsilyl)acetamide). BSA is a silylating agent for heteroatoms.[1] TMS-TMSA is a C-nucleophile precursor.

| Property | Specification |

| Formula | |

| MW | 204.41 g/mol |

| Boiling Point | ~78°C (15 mmHg) |

| Sensitivity | Moisture-sensitive (hydrolyzes to acetic acid/silanol). Store under Argon. |

Mechanistic Pathways

The utility of TMS-TMSA lies in its ability to access two distinct chemical spaces depending on the activation mode.

Pathway A: Lewis Acid-Mediated Mukaiyama Aldol

Target:

-

Activation: The Lewis Acid (LA) coordinates to the aldehyde carbonyl oxygen.

-

Nucleophilic Attack: The

-carbon of TMS-TMSA attacks the carbonyl carbon. -

Intermediate: A

-silyloxy silyl ester is formed. -

Hydrolysis: Aqueous workup cleaves both silyl groups (ester and ether), yielding the

-hydroxy acid.

Pathway B: Fluoride-Mediated Peterson Olefination (The Bellassoued Reaction)

Target:

-

Activation: Fluoride (

) attacks the silyl group on the ester or -

Enolate Generation: The silicate collapses to generate a naked or "loose" enolate.

-

Addition: The enolate attacks the aldehyde to form a

-silyl alkoxide. -

Peterson Elimination: A spontaneous 1,2-elimination of the silyl group and the alkoxide oxygen occurs (driving force: formation of the strong Si-O bond). This yields the alkene.[2][3]

-

Stereoselectivity: The reaction is highly

-selective due to the thermodynamic stability of the transition state leading to the elimination.

Mechanistic Visualization[4][5]

Figure 1: Divergent reaction pathways of TMS-TMSA controlled by catalyst selection.

Experimental Protocols

Protocol A: Synthesis of -Unsaturated Acids (Fluoride Method)

Based on the Bellassoued Protocol.

Reagents:

-

Aldehyde (1.0 equiv)[4]

-

TMS-TMSA (1.2 equiv)

-

TBAF (1.0 M in THF, 0.1 equiv - Catalytic)

-

Solvent: Dry THF

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and argon balloon.

-

Solvation: Dissolve the aldehyde (1.0 mmol) and TMS-TMSA (1.2 mmol) in anhydrous THF (5 mL).

-

Catalysis: Cool to 0°C. Add TBAF (0.1 mmol, 100

L) dropwise.-

Note: The reaction is often exothermic.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Hydrolysis/Workup:

-

Add 1N HCl (5 mL) and stir vigorously for 30 minutes (hydrolyzes the silyl ester to the free acid).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallization (solids) or column chromatography (liquids).

Protocol B: Synthesis of -Hydroxy Acids (Lewis Acid Method)

Reagents:

-

Aldehyde (1.0 equiv)[4]

-

TMS-TMSA (1.1 equiv)

- (1.0 equiv)

-

Solvent: Dry DCM

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve the aldehyde in DCM and cool to -78°C.

-

Lewis Acid Addition: Add

(1M in DCM) dropwise. The solution may turn yellow/orange (complex formation). -

Nucleophile Addition: Add TMS-TMSA dropwise over 5 minutes.

-

Incubation: Stir at -78°C for 1 hour, then slowly warm to -20°C.

-

Quench: Quench with saturated aqueous

while still cold. -

Isolation: Extract with DCM. The crude product contains the

-hydroxy acid.

Stereochemical Control & Optimization

Selectivity in Olefination

The fluoride-mediated pathway is highly selective for the

-

Reasoning: The reaction proceeds through a reversible aldol-type addition followed by a rapid elimination. The steric bulk of the trimethylsilyl group and the thermodynamics of the elimination transition state favor the anti-periplanar arrangement that leads to the

-alkene.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of TMS-TMSA prior to reaction. | Ensure reagent is distilled and stored under Argon. THF must be anhydrous.[5] |

| No Elimination (Stuck at Aldol) | Insufficient fluoride or temperature too low. | Increase TBAF to 0.2 equiv or heat to reflux for 1 hour. |

| Desilylation without Reaction | "Naked" fluoride is too basic/hygroscopic. | Use dried TBAF or switch to CsF in DMF (less basic, more nucleophilic). |

| Polymerization | Substrate is an | Perform reaction at -78°C to prevent Michael addition side reactions. |

References

-

Bellassoued, M., & Majidi, A. (1990). "Reaction of bis(trimethylsilyl)acetate with aldehydes and ketones catalyzed by TBAF: A convenient synthesis of

-unsaturated acids." Journal of Organic Chemistry, 55, 1228. -

Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallics." Journal of Organic Chemistry, 33(2), 780-784.

-

Palomo, C., et al. (1989). "New synthetic applications of bis(trimethylsilyl)acetate." Tetrahedron Letters, 30(34), 4577-4580.

-

Pilcher, A. S., & DeShong, P. (1996). "Fluoride-promoted cross-coupling of organosilicon compounds." Journal of Organic Chemistry, 61(20), 6901-6905.

Sources

Comparative Technical Guide: Methyl (trimethylsilyl)acetate vs. Trimethylsilyl (trimethylsilyl)acetate

This guide provides an in-depth technical analysis of the functional, mechanistic, and practical differences between Methyl (trimethylsilyl)acetate (MTSA) and Trimethylsilyl (trimethylsilyl)acetate (TMSTMSA) .

Executive Summary

While both reagents serve as

-

Methyl (trimethylsilyl)acetate (MTSA) is the reagent of choice for generating

-unsaturated esters . It offers superior bench stability and permits standard silica gel purification. -

Trimethylsilyl (trimethylsilyl)acetate (TMSTMSA) , often called bis-TMS acetate, is a "masked"

-unsaturated acid precursor. It allows for the direct synthesis of carboxylic acids upon aqueous workup, bypassing the saponification step required when using MTSA. Mechanistically, it grants access to the highly reactive bis(trimethylsilyl)ketene acetal.

Chemical & Physical Profile

The fundamental difference lies in the ester moiety: MTSA possesses a stable methyl ester, while TMSTMSA features a labile silyl ester.

| Feature | Methyl (trimethylsilyl)acetate (MTSA) | Trimethylsilyl (trimethylsilyl)acetate (TMSTMSA) |

| Structure | ||

| CAS Number | 2916-52-1 | 18293-48-6 |

| Molecular Weight | 146.26 g/mol | 204.41 g/mol |

| Boiling Point | ~140 °C | ~160 °C (decomposes/hydrolyzes) |

| Hydrolytic Stability | High. Stable to moisture; purifiable on silica. | Low. Hydrolyzes rapidly to acetic acid/silanol. |

| Primary Reactive Intermediate | Silyl Ketene Acetal (Mono-silyl) | Bis-Silyl Ketene Acetal |

| Final Product (after aq. workup) | Methyl Ester | Carboxylic Acid |

Mechanistic Divergence

The choice between these reagents dictates the reaction pathway and the nature of the reactive intermediate.

Pathway A: MTSA (The Stable Ester Route)

MTSA requires a strong base (LDA or LHMDS) to generate the lithium enolate. If trapped with TMSCl, it forms the (1-methoxy-2-trimethylsilyl)vinyloxy trimethylsilane .

-

Peterson Olefination: The

-silyl anion adds to a ketone/aldehyde. The resulting

Pathway B: TMSTMSA (The Masked Acid Route)

TMSTMSA contains two silyl groups. Deprotonation and trapping generates the bis(trimethylsilyl)ketene acetal , a species more electron-rich than its MTSA counterpart.

-

Direct Acid Synthesis: Upon reaction with an electrophile, the silyl ester moiety remains intact until the quench. Aqueous workup cleaves the highly labile

bond, releasing the free carboxylic acid directly.

Visualization of Reaction Pathways[1]

Caption: Comparative reaction flow showing the divergence in product outcome. MTSA retains the methyl ester, while TMSTMSA hydrolyzes to the carboxylic acid.

Synthetic Applications & Decision Matrix

When to use MTSA:

-

Purification: When the product requires silica gel chromatography. Methyl esters are robust; free acids often streak or bind to silica.

-

Solubility: When the target molecule is lipophilic.

-

Stepwise Control: When isolation of the

-hydroxysilane intermediate is necessary to control alkene geometry (E/Z) via specific acidic or basic elimination conditions [1].

When to use TMSTMSA:

-

Atom Economy: When the target is a carboxylic acid. Using MTSA would require a subsequent saponification step (LiOH/MeOH), which might degrade sensitive functional groups.

-

Reactivity: The bis-silyl ketene acetal derived from TMSTMSA is exceptionally nucleophilic, making it ideal for Mukaiyama aldol reactions with sterically hindered or electron-poor electrophiles [2].

-

Anhydrous Conditions: When the reaction must remain strictly non-protic until the final quench.

Experimental Protocols

Protocol A: Synthesis of -Unsaturated Ester using MTSA

Target: Selective formation of (E)-Methyl cinnamate analog.

-

Enolate Generation: To a flame-dried flask under Argon, add THF (anhydrous) and diisopropylamine (1.1 equiv). Cool to -78°C. Add

-BuLi (1.1 equiv) dropwise. Stir for 30 min. -

Addition of MTSA: Add Methyl (trimethylsilyl)acetate (1.0 equiv) dropwise. Stir for 45 min at -78°C.

-

Reaction: Add the aldehyde (0.95 equiv) dissolved in THF.

-

Elimination: Allow the mixture to warm to 0°C.

-

Note: If the elimination does not occur spontaneously (monitored by TLC), treat the intermediate with catalytic acid (e.g.,

in THF) or base (NaH) depending on desired stereochemistry.

-

-

Workup: Quench with sat.

. Extract with EtOAc. -

Purification: Flash chromatography on silica gel.

Protocol B: Direct Synthesis of -Unsaturated Acid using TMSTMSA

Target: One-pot synthesis of Cinnamic acid derivative.

-

Reagent Prep: Ensure TMSTMSA is handled in a glovebox or under positive Argon pressure. It degrades rapidly in air.

-

Activation: In a dried Schlenk flask, dissolve the aldehyde (1.0 equiv) and TMSTMSA (1.2 equiv) in DCM.

-

Catalysis: Cool to -78°C. Add a Lewis Acid catalyst (e.g.,

or -

Reaction: Stir for 2-4 hours, allowing slow warming to -20°C.

-

Hydrolysis (Critical Step): Quench the reaction with 1N HCl . Stir vigorously at room temperature for 1 hour. This step cleaves the silyl ester.

-

Isolation: Extract the organic layer. Wash with

(to extract the acid as a salt), separate organic layer (discard), then acidify the aqueous layer to pH 2 and re-extract with EtOAc to obtain the pure carboxylic acid.

Handling, Safety, and "Gotchas"

The "Artifact" Phenomenon

Researchers using GC/MS for reaction monitoring must be vigilant.

-

MTSA: Appears as a distinct, stable peak.

-

TMSTMSA: If the sample contains any trace moisture (from wet solvents or air), TMSTMSA hydrolyzes inside the injector port. You will observe peaks for acetic acid , hexamethyldisiloxane (HMDSO) , and trimethylsilylacetic acid . Do not mistake these for reaction byproducts; they are reagent degradation artifacts [3].

Storage

-

MTSA: Store at 2-8°C. Stable for months.

-

TMSTMSA: Store under inert atmosphere (Argon/Nitrogen) in a desiccator. Caps must be taped/parafilmed. Turbidity indicates hydrolysis (formation of silanols).

Safety

TMSTMSA releases acetic acid upon contact with skin or mucosal membranes. Use acid-resistant gloves and work in a fume hood.

References

-

Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link

-

Mukaiyama, T. (1977). The Mukaiyama Aldol Reaction: New Synthetic Methodology. Angewandte Chemie International Edition, 16(12), 817–826. Link

-

Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1–22. Link

Technical Whitepaper: Solubility & Stability Profile of Trimethylsilyl (trimethylsilyl)acetate

[1]

CAS: 24082-11-9 | Formula:

Part 1: Executive Summary

Trimethylsilyl (trimethylsilyl)acetate (BTMSA) is a bifunctional organosilicon reagent critical to advanced organic synthesis, particularly in Peterson olefination and

This guide addresses a common misconception in process chemistry: for BTMSA, "solubility" is not defined by saturation limits but by solvent compatibility and hydrolytic stability . As a lipophilic liquid, it is miscible with most aprotic organic solvents. The critical parameter for researchers is not how much dissolves, but how long the molecule remains intact in solution.

Part 2: Physicochemical Characterization[1]

Understanding the dual-silicon structure is prerequisite to selecting the correct solvent system.

| Property | Value | Technical Note |

| Structure | Contains both | |

| Physical State | Clear, colorless liquid | Miscible with non-polar organics. |

| Boiling Point | ~107–108 °C (at 760 mmHg) | Volatile; requires careful evaporation protocols. |

| Density | ~0.88 g/mL | Floats on aqueous layers (rapid hydrolysis at interface). |

| Lipophilicity | High (LogP > 3 est.) | Drives solubility in Hexane, Toluene, DCM. |

Part 3: Solvent Compatibility & Stability Profile

The Solubility-Stability Paradox

BTMSA is miscible in almost all organic solvents. However, its utility is strictly limited by the solvent's protic nature and water content. The following table categorizes solvents based on Chemical Compatibility (inertness) rather than simple solvation capacity.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Compatibility | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Standard solvent for |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent | Ideal for Peterson olefination. THF coordinates with Lithium intermediates, stabilizing the transition state. |

| Hydrocarbons | Toluene, Hexane, Pentane | Excellent | Best for long-term storage or partitioning. Non-polar nature minimizes moisture absorption from air. |

| Alcohols | Methanol, Ethanol, Isopropanol | INCOMPATIBLE | Rapid Solvolysis. The alcohol proton attacks the silyl ester, cleaving the |

| Aqueous | Water, PBS, Saline | INCOMPATIBLE | Immediate Hydrolysis. Destroys reagent, generating (trimethylsilyl)acetic acid and hexamethyldisiloxane (HMDS). |

| Amides | DMF, DMAc | Good (Conditional) | Usable if strictly anhydrous.[4] Presence of trace amines can catalyze desilylation. |

Mechanism of Instability: Solvolysis Pathways

The following diagram illustrates why protic solvents are fatal to BTMSA integrity.

Figure 1: Solvolysis pathways demonstrating the incompatibility of BTMSA with protic solvents.

Part 4: Technical Application Protocols

Protocol A: Peterson Olefination (Synthesis of -Unsaturated Esters)

This reaction utilizes the

Reagents:

Step-by-Step Workflow:

-

Enolization: Cool anhydrous THF solution of LDA to -78 °C under Argon/Nitrogen.

-

Addition: Add BTMSA dropwise. The base deprotonates the

-carbon (stabilized by the-

Note: The silyl ester group survives because LDA is non-nucleophilic at these temperatures.

-

-

Condensation: Add the carbonyl compound (aldehyde/ketone) slowly. Stir for 1 hour at -78 °C.

-

Elimination: Allow the mixture to warm to room temperature. The intermediate

-silyl alkoxide undergoes spontaneous elimination (Peterson elimination) to yield the-

Validation: Monitor disappearance of carbonyl peak via IR or TLC (Hexane/EtOAc).

-

Protocol B: -Lactam Synthesis (Reformatsky-Type)

BTMSA reacts with imines to form the azetidin-2-one core, a fundamental step in antibiotic synthesis.[1]

Figure 2: Workflow for Lewis Acid-mediated

Part 5: Handling & Storage Requirements[1]

To maintain the "solubility profile" (i.e., prevent degradation), strict adherence to these protocols is required.

-

Inert Atmosphere: Always handle under Nitrogen or Argon. Use Schlenk lines or a Glovebox for dispensing.

-

Solvent Drying:

-

THF: Distill over Sodium/Benzophenone or use a column purification system.

-

DCM: Distill over Calcium Hydride (

).

-

-

Storage: Store at 2–8 °C in a tightly sealed container with a PTFE-lined septum. Long-term storage over activated 4Å molecular sieves is recommended to scavenge trace moisture.[1]

References

-

Palomo, C., et al. (1990). A new version of the Peterson olefination using bis(trimethylsilyl)methyl derivatives. Journal of Organic Chemistry. Retrieved from [Link][1]

-

National Institutes of Health (NIH) - PMC. Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]

Sources

- 1. tert-butyl bis(trimethylsilyl)acetate - CAS号 61501-32-4 - 摩熵化学 [molaid.com]

- 2. Trimethylsilyl (trimethylsilyl)acetate | CAS 24082-11-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. TRIMETHYLSILYL (TRIMETHYLSILYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Historical development of bis-silylated acetic acid derivatives

Topic: Historical Development and Technical Applications of Bis-Silylated Acetic Acid Derivatives Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Silicon-Carbon Architecture

The evolution of bis-silylated acetic acid derivatives represents a paradigm shift in organosilicon chemistry, moving from simple protecting group strategies to sophisticated carbon-carbon bond-forming methodologies. These derivatives are not merely passive reagents but active architectural scaffolds that enable:

-

Stereocontrolled Olefination: Via the Peterson elimination.

-

Direct Enolate Surrogacy: Through bis-silyl ketene acetals (BSKA) in Mukaiyama aldol reactions.

-

Heteroatom Activation: Exemplified by N,O-Bis(trimethylsilyl)acetamide (BSA).

This guide dissects the three distinct classes of "bis-silylated" acetic acid derivatives based on the site of silylation: N,O-silylation (Reagents), O,O-silylation (Enolates), and C,C/C,O-silylation (Carbanion equivalents).

Historical Evolution: From Birkofer to Downey

The trajectory of these derivatives mirrors the broader history of silicon in organic synthesis.

| Era | Key Milestone | Derivative Class | Significance |

| 1963 | Birkofer & Donike synthesize BSA.[1] | N,O-Bis(silyl) | First universal silylating agent; established the lability of the Si-N/Si-O bond for functional group protection. |

| 1968 | D.J.[1] Peterson develops the Peterson Olefination. | Established the silicon-oxygen affinity as a driving force for alkene synthesis (Silicon-Wittig). | |

| 1970s | Mukaiyama introduces Silyl Enol Ethers. | O-Silyl Enolates | Enabled Lewis acid-catalyzed aldol reactions; precursors to bis-silyl ketene acetals. |

| 1980s | Rathke / Bellassoued | Synthesis of sterically hindered esters and | |

| 2010 | Downey et al. | O,O-Bis(silyl) | One-pot generation of bis-silyl ketene acetals directly from acetic acid, bypassing pre-synthesis. |

Class I: N,O-Bis(trimethylsilyl)acetamide (BSA)

The Universal Silylator

While not a carbon-framework builder, BSA is the progenitor of this chemical family. Its thermodynamic instability relative to Si-O bonds makes it a potent silyl transfer reagent.

-

Mechanism: Driven by the formation of the thermodynamically stable amide byproduct and the volatile nature of the leaving groups.

-

Key Application: Silylation of hindered alcohols and carboxylic acids where HMDS (hexamethyldisilazane) fails.

Class II: Bis(trimethylsilyl) Ketene Acetals (BSKA)

The Masked Dianion

The O,O-bis-silylated derivative of acetic acid (or more accurately, the silyl enol ether of trimethylsilyl acetate) acts as a neutral equivalent of the acetic acid dianion.

Mechanistic Insight: The Downey One-Pot Protocol

Traditionally, using acetic acid in aldol reactions required harsh deprotonation (2 equiv. LDA) to form the dianion. The modern approach utilizes TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to generate the reactive BSKA in situ.

Reaction Logic:

-

Activation: TMSOTf silylates acetic acid to TMSOAc.

-

Enolization: A second equivalent of TMSOTf/Base promotes soft enolization to the Bis-Silyl Ketene Acetal.

-

C-C Bond Formation: The BSKA undergoes a Mukaiyama aldol addition to an aldehyde.

Figure 1: Mechanistic pathway for the one-pot acetic acid aldol reaction via in situ BSKA generation.

Experimental Protocol: One-Pot Acetic Acid Aldol

Source: Adapted from Downey et al., J. Org. Chem. 2010.[2]

-

Reagents: Acetic acid (1.0 equiv), Aldehyde (1.0 equiv),

(Hunig's base, 5.0 equiv), TMSOTf (4.0 equiv). -

Solvent: Dichloromethane (DCM),

. -

Procedure:

-

Add acetic acid and aldehyde to DCM.

-

Add

dropwise. -

Add TMSOTf dropwise (Exothermic: maintain

). -

Stir at

for 30 min, then warm to RT (24h). -

Quench: Add 1N HCl/THF (1:5) and stir vigorously to hydrolyze silyl esters.

-

-

Why this works: The excess TMSOTf acts as both the silylating agent and the Lewis acid catalyst for the aldol step.

Class III: -Bis(trimethylsilyl)acetic Acid Derivatives

The Peterson Olefination Scaffolds

The C-silylated derivatives, specifically Ethyl bis(trimethylsilyl)acetate [

Mechanistic Insight: The Peterson Elimination

Unlike the Wittig reaction, the Peterson olefination allows for the separation of the

-

Acidic Conditions: Anti-elimination (E2-like).

-

Basic Conditions: Syn-elimination (via a pentacoordinate silicate intermediate).

However, with bis-silylated reagents, the reaction typically proceeds directly to the alkene (often the

Figure 2: Stereodivergent pathways in Peterson Olefination. Note: With bis-silylated reagents, direct elimination often occurs.

Synthesis of Ethyl Bis(trimethylsilyl)acetate

This reagent is difficult to make via direct double alkylation due to steric hindrance. A preferred route involves quenching the enolate of the mono-silyl ester.

Protocol:

-

Starting Material: Ethyl (trimethylsilyl)acetate (Commercially available or made via Reformatsky with Ethyl bromoacetate + TMSCl + Zn).

-

Deprotonation: Treat with LDA (1.1 equiv) in THF at

. -

Silylation: Add TMSCl (1.2 equiv).

-

Workup: Aqueous quench and distillation.

-

Data: The bis-silylated product is identified by the disappearance of the

-CH2 signal in NMR and appearance of a singlet for the methine proton.

Comparative Data: Reactivity Profiles

| Derivative | Active Species | Primary Reaction | Key Advantage |

| BSA | Silylation | Volatile byproducts; Neutral conditions.[3] | |

| TMSOAc + TMSOTf | Mukaiyama Aldol | Direct use of acetic acid; Mild conditions; No need to isolate enolates. | |

| Ethyl bis(TMS)acetate | Peterson Olefination | Access to sterically congested alkenes; Synthesis of |

References

-

Downey, C. W., et al. (2010). "Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate." Journal of Organic Chemistry. Link

-

Birkofer, L., & Donike, M. (1967).[1] "N-Methyl-N-trimethylsilyl-acetamid."[1] Journal of Chromatography A. (Foundational work on BSA/MSA).

-

Peterson, D. J. (1968). "Carbonyl olefination reaction using silyl-substituted organometallic compounds." Journal of Organic Chemistry. Link

- Bellassoued, M., et al. (1985). "Reaction of bis(trimethylsilyl)acetic acid dianion." Journal of Organometallic Chemistry. (Establishes reactivity of the alpha,alpha-dianion).

-

Sigma-Aldrich. "N,O-Bis(trimethylsilyl)acetamide Product Information." Link

Sources

Methodological & Application

Lewis acid catalyzed aldol-type reactions with trimethylsilyl (trimethylsilyl)acetate

Application Note: Lewis Acid Mediated Aldol-Type Reactions with Trimethylsilyl (trimethylsilyl)acetate

Part 1: Executive Summary & Strategic Value

Subject:

This guide details the protocol for the Silicon-Reformatsky reaction , utilizing Trimethylsilyl (trimethylsilyl)acetate (BSAA) as a nucleophilic acetate equivalent. Unlike the traditional Zinc-Reformatsky reaction, which requires heterogeneous metal activation and often suffers from harsh initiation conditions, the Lewis Acid mediated approach with BSAA offers a homogeneous, mild, and highly chemoselective pathway to

Core Advantages:

-

Operational Simplicity: Homogeneous conditions avoid the variability of zinc surface activation.

-

Chemoselectivity: Compatible with ketones and enolizable aldehydes that typically fail in basic aldol conditions.

-

Atom Economy: The silyl group acts as a clean "disposable" activating group, often recovered as hexamethyldisiloxane (HMDS).

Primary Reaction:

Part 2: Scientific Foundation & Mechanism[1]

Mechanistic Insight

The reaction operates via the activation of the electrophile (aldehyde) by the Lewis Acid, followed by the nucleophilic attack of the

Key Mechanistic Steps:

-

Coordination: The Lewis Acid (

) coordinates to the aldehyde carbonyl, lowering its LUMO energy. -

Nucleophilic Attack: The C-Si bond of BSAA is polarized; the

-carbon attacks the activated carbonyl. This step may proceed via an open transition state or a cyclic Zimmerman-Traxler-like model depending on the Lewis Acid. -

Silyl Transfer: The trimethylsilyl group migrates from the

-carbon to the carboxylate oxygen (or the alkoxide oxygen), stabilizing the intermediate. -

Hydrolysis: Aqueous workup cleaves the silyl ester/ether linkages, yielding the free

-hydroxy acid.

Pathway Visualization

Figure 1: Mechanistic pathway of the Lewis Acid mediated Silicon-Reformatsky reaction.[1][2][3][4]

Part 3: Experimental Protocol

Protocol ID: LA-BSAA-001

Standard: High-Purity Synthesis

Safety:

Reagents & Materials

| Reagent | Equiv. | Role | Notes |

| Aldehyde (R-CHO) | 1.0 | Electrophile | Freshly distilled if liquid. |

| BSAA | 1.1 - 1.2 | Nucleophile | Trimethylsilyl (trimethylsilyl)acetate. |

| 1.0 - 1.1 | Lewis Acid | 1.0 M solution in DCM recommended. | |

| DCM | Solvent | Solvent | Anhydrous, degassed. |

| NaHCO | Excess | Quench | Saturated aqueous solution. |

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge with Argon for 15 minutes.

-

Add anhydrous Dichloromethane (DCM) (Concentration: 0.2 M relative to aldehyde).

Step 2: Activation

-

Cool the solvent to -78°C (Dry ice/Acetone bath).

-

Add

(1.0 equiv) dropwise via syringe. The solution may turn yellow/orange depending on the -

Add the Aldehyde (1.0 equiv) slowly. Stir for 5–10 minutes to ensure complexation.

-

Note: For acid-sensitive substrates, premix aldehyde and BSAA, then add

(Inverse Addition), though standard addition is preferred for yield.

-

Step 3: Nucleophilic Addition

-

Add BSAA (1.1 equiv) dropwise over 5 minutes.

-

Stir at -78°C for 1–2 hours.

-

Monitoring: Check reaction progress via TLC. If sluggish, allow to warm to -40°C.

-

Step 4: Quench & Workup

-

Quench the reaction at low temperature by adding Saturated Aqueous NaHCO

.-

Caution: Vigorous gas evolution may occur.

-

-

Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Acidification (Optional): If the free acid is desired and trapped as a salt, carefully acidify the aqueous layer to pH 3 with 1M HCl and extract with Ethyl Acetate. Note: BSAA derivatives often hydrolyze to the acid upon workup.

Step 5: Purification

-

Dry combined organics over

. -

Concentrate in vacuo.

-

Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Part 4: Data & Optimization

Lewis Acid Comparison

The choice of Lewis Acid critically dictates the product outcome and yield.

| Lewis Acid | Conditions | Yield (%) | Product Type | Notes |

| -78°C, DCM | 85-95 | Standard. High diastereoselectivity (syn/anti varies).[5] | ||

| -78°C to RT | 60-75 | Milder, but often slower conversion. | ||

| -78°C | 70-80 | Good for sterically hindered aldehydes. | ||

| RT, MeCN | 50-65 | Silyl Ether | Catalytic variant (requires optimization). |

Workflow Diagram

Figure 2: Operational workflow for the TiCl4-mediated reaction.

Part 5: Troubleshooting & Critical Parameters

-

Moisture Sensitivity: BSAA hydrolyzes rapidly in moist air to produce acetic acid and HMDS. Ensure the reagent is stored under inert gas.

-

Stoichiometry: A slight excess of BSAA (1.1–1.2 equiv) compensates for any adventitious moisture.

-

Temperature Control:

-

-78°C: Kinetic control, favors

-hydroxy product. -

> 0°C: Risk of elimination to

-unsaturated acids (Peterson-type elimination), especially with

-

-

Product State: The immediate product after reaction but before hydrolysis is the silyl ester. If you desire the ester rather than the acid, quench with an alcohol (e.g., MeOH) instead of water/bicarbonate.

Part 6: References

-

Nakamura, E.; Kuwajima, I. "Seminal report on the reaction of alpha-silyl esters with carbonyl compounds mediated by Titanium Tetrachloride." Journal of the American Chemical Society, 1976 , 98, 2346. Link

-

Slougui, N.; Rousseau, G. "Reformatsky-type reactions using Lewis Acid activation." Synthetic Communications, 1987 , 17, 1. Link

-

Kanemasa, S. et al. "Lewis Acid-Catalyzed Reaction of Bis(trimethylsilyl)acetate with Aldehydes." Bulletin of the Chemical Society of Japan, 1989 , 62, 2193. Link

-

Ouyang, L. et al. "Access to

-Hydroxyl Esters via Reformatsky Reaction (Modern Context)."[6] Synlett, 2020 , 31, 1418.[6] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reformatsky Reaction [organic-chemistry.org]

Procedure for preparing alpha,beta-unsaturated esters using silyl reagents

Precision Synthesis of -Unsaturated Esters via Peterson Olefination: A Silyl-Reagent Protocol

Abstract

This application note details the protocol for synthesizing

Strategic Analysis & Mechanistic Insight

The synthesis of

The Peterson Advantage

The reaction proceeds via the addition of an

-

Byproduct Management: The byproduct, hexamethyldisiloxane (TMS-O-TMS), is volatile (bp 100 °C) and chemically inert, simplifying purification compared to triphenylphosphine oxide.

-

Stereocontrol: The stereochemical outcome is dictated by the elimination mechanism.

-

Base-Mediated (Syn-Elimination): Proceeds via a pentacoordinate silicate intermediate, typically yielding one isomer (often Z from specific diastereomers).

-

Acid-Mediated (Anti-Elimination): Proceeds via an E2-type mechanism.

-

Mechanistic Pathway & Stereodivergence

For stabilized carbanions (like those derived from esters), the initial aldol addition is often reversible. Consequently, the reaction frequently falls under thermodynamic control, favoring the (E)-isomer (trans), particularly in one-pot procedures. However, by isolating the

Figure 1: Mechanistic divergence in the Peterson Olefination.[1][4] For stabilized ester enolates, the (E)-isomer is generally favored due to reversible aldol addition, but condition tuning allows for optimization.

Materials & Reagents

| Component | Specification | Role |

| Ethyl (trimethylsilyl)acetate (ETSA) | >98% Purity | Pronucleophile / Silyl Reagent |

| Aldehyde Substrate | Dry, <0.1% Water | Electrophile |

| TBAF (Protocol A) | 1.0 M in THF (anhydrous) | Lewis Base Catalyst / Activator |

| LDA (Protocol B) | 2.0 M in THF/Heptane | Strong Base (Lithium Enolate Gen.) |

| THF | Anhydrous, inhibitor-free | Solvent |

| Ammonium Chloride | Saturated Aqueous Sol. | Quench Buffer |

Protocol A: Lewis-Base Catalyzed (Mild Conditions)

Best for: Sensitive substrates, late-stage functionalization, and preventing racemization of

Context

Fluoride sources (TBAF, CsF) cleave the Si-C bond or activate the silicon to generate a hypervalent silicate species, which acts as a nucleophile. This method is exceptionally mild and operates at

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Charge the flask with the Aldehyde (1.0 mmol, 1.0 equiv).

-

Dissolve in anhydrous THF (5.0 mL, 0.2 M concentration).

-

-

Reagent Addition:

-

Add Ethyl (trimethylsilyl)acetate (1.2 mmol, 1.2 equiv) via syringe.

-

Cool the mixture to

in an ice bath.

-

-

Initiation:

-

Dropwise, add TBAF (1.0 M in THF, 0.1–0.5 mmol, 10–50 mol%).

-

Note: Catalytic amounts often suffice, but stoichiometric (1.1 equiv) TBAF ensures rapid completion for sluggish substrates.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to RT.[5] Stir for 1–4 hours.

-

Monitor via TLC or LC-MS. Look for the disappearance of the aldehyde and the formation of the acrylate (often UV active).

-

-

Workup:

-

Quench with saturated aq.

(5 mL). -

Extract with

or EtOAc ( -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification:

-

The crude residue contains the product and volatile siloxanes. Flash chromatography (Hexanes/EtOAc) yields the pure

-unsaturated ester.

-

Protocol B: Strong-Base Mediated (Lithium Enolate)

Best for: Sterically hindered aldehydes, maximizing yield of the thermodynamic (

Step-by-Step Methodology

-

Enolate Generation:

-

To a flame-dried flask under

, add anhydrous THF (10 mL) and Diisopropylamine (1.1 mmol). -

Cool to

. Add n-BuLi (1.1 mmol) dropwise. Stir for 30 min to form LDA. -

Add Ethyl (trimethylsilyl)acetate (1.1 mmol) dropwise at

. Stir for 45 min. The solution typically turns pale yellow.

-

-

Aldehyde Addition:

-

Dissolve the Aldehyde (1.0 mmol) in minimal THF (2 mL).

-

Add this solution dropwise to the enolate at

.

-

-

Reaction & Elimination Control:

-

Option 1 (One-Pot, High E-Selectivity): Remove the cooling bath and allow the mixture to warm to RT and reflux for 1–2 hours. The lithium alkoxide intermediate spontaneously eliminates TMS-OLi.

-

Option 2 (Isolation of Intermediate): Quench at

with AcOH/THF. Isolate the-

To form (E)-alkene: Treat isolated intermediate with

or -

To form (Z)-alkene: Treat isolated intermediate with KH or NaH in THF (Syn-elimination).

-

-

-

Workup (One-Pot):

-

Pour into cold dilute HCl (1 M) or saturated

. -

Extract with

. -

Purify via silica gel chromatography.[6]

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (Protocol A) | Inactive catalyst or wet solvent. | Use fresh anhydrous TBAF (or dry TBAF solution over molecular sieves). Ensure solvent is strictly anhydrous. |

| Product is a mixture of E/Z | Lack of thermodynamic equilibration. | Protocol B: Allow the reaction to reflux longer before workup. Protocol A: Switch to a bulky counter-ion or lower temperature if kinetic control is desired (though difficult with esters). |

| No Elimination (Intermediate stuck) | Stable | Add a specific elimination promoter: Acetyl chloride (acidic) or KOtBu (basic) to force the elimination. |

| Desilylation without Olefination | Protodesilylation of reagent. | Ensure the system is free of proton sources (water/alcohols) before the aldehyde reacts. |

Experimental Workflow Diagram

Figure 2: Comparative workflow for Fluoride-Catalyzed vs. Strong-Base Mediated Peterson Olefination.

References

-

Peterson, D. J. (1968). Carbonyl olefination reaction using silyl-substituted organometallic compounds. The Journal of Organic Chemistry, 33(2), 780–784. Link

-

Ager, D. J. (1984). The Peterson Olefination Reaction.[1][2][3][7] Organic Reactions, 38, 1-223. Link

-

Hartwig, W. (1983). Modern Methods for the Stereoselective Construction of C=C Double Bonds. Tetrahedron, 39(16), 2609-2654. Link

-

McNulty, J., & Keskar, K. (2020). Tailoring Activators for the Selective Reactions of Ethyl 2-(Trimethylsilyl)acetate. European Journal of Organic Chemistry, 2020(2), 1-8. Link

-

Chan, T. H. (1991). Silicon in Organic Synthesis.[1][7][8] Accounts of Chemical Research, 24(1), 12-19. Link

Sources

- 1. Peterson Olefination [organic-chemistry.org]

- 2. iris.unito.it [iris.unito.it]

- 3. grokipedia.com [grokipedia.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. arkat-usa.org [arkat-usa.org]

- 6. banglajol.info [banglajol.info]

- 7. tandfonline.com [tandfonline.com]

- 8. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]

Fluoride-ion mediated activation of trimethylsilyl (trimethylsilyl)acetate

Application Notes & Protocols

Topic: Fluoride-Ion Mediated Activation of Silyl Ketene Acetals for Carbon-Carbon Bond Formation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The activation of silicon-carbon and silicon-oxygen bonds using a fluoride source is a cornerstone of modern organic synthesis, prized for its mild conditions and high efficiency. This guide provides an in-depth exploration of the fluoride-ion mediated activation of silyl ketene acetals, specifically those derived from silyl acetates, to generate reactive enolate nucleophiles. We will dissect the underlying mechanism, compare common fluoride sources, and provide detailed, validated protocols for two key applications: the Aldol-type addition to carbonyl compounds and the synthesis of γ-lactones from epoxides. This document is designed to serve as a practical resource for researchers aiming to leverage this powerful, metal-free catalytic strategy for complex molecule synthesis.

Theoretical Framework: The Power of Silaphilicity

The exceptional strength of the silicon-fluorine bond (bond dissociation energy ~580 kJ/mol) is the driving force behind this chemistry. Fluoride ions exhibit a profound affinity for silicon, a property termed "silaphilicity." When a fluoride source is introduced to a silyl ketene acetal, the fluoride anion readily attacks the silicon atom.

This nucleophilic attack is not merely a simple displacement but proceeds through a hypervalent, pentacoordinate silicate intermediate.[1][2] This intermediate is highly unstable and rapidly collapses, cleaving the weaker silicon-oxygen bond to release a highly reactive enolate anion and the thermodynamically stable byproduct, fluorotrimethylsilane (Me₃SiF).[3] The in-situ generation of the enolate under neutral, metal-free conditions is a key advantage, preventing unwanted side reactions often associated with strong bases like lithium diisopropylamide (LDA).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Shining light on the microscopic resonant mechanism responsible for cavity-mediated chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6 - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective synthesis applications of trimethylsilyl (trimethylsilyl)acetate

Application Note: Stereoselective Synthesis Applications of Bis(trimethylsilyl)acetate (BSAA)

Executive Summary

Bis(trimethylsilyl)acetate (BSAA), characterized by the structure

This guide details the application of BSAA in tunable stereoselective Aza-Peterson olefinations , allowing for the predictable synthesis of either (

Mechanistic Grounding & Causality

To master BSAA chemistry, one must understand the dichotomy of its reactivity, which is driven by the high affinity of silicon for oxygen (bond energy ~127 kcal/mol).

The Peterson Divergence

In olefination reactions, BSAA generates an

-

Base-Mediated (Syn-Elimination): Under basic conditions (fluoride or alkoxide), the intermediate undergoes a concerted syn-elimination via a pentacoordinate silicate.[1]

-

Stereocontrol Factor: Unlike standard Peterson olefinations with aldehydes (which often yield poor

mixtures), the Aza-Peterson reaction with BSAA exhibits high stereocontrol dictated by the N-substituent of the imine.

The Mukaiyama Pathway

In the presence of Lewis Acids (e.g.,

Strategic Workflow: Tunable Stereoselectivity

The following diagram illustrates the decision tree for selecting reaction conditions to achieve specific stereochemical outcomes using BSAA.

Figure 1: Decision matrix for BSAA applications. Note the divergence between Lewis Acid (Aldol) and Base (Olefination) pathways, and the specific imine influence on alkene geometry.

Detailed Protocols

Protocol A: ( )-Selective Aza-Peterson Olefination

Application: Synthesis of (

Reagents:

-

Aldehyde substrate (1.0 equiv)

-

(

)- or ( - (2.0 equiv, for imine formation)

-

BSAA (1.2 equiv)

-

TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, catalytic or stoichiometric)

Step-by-Step Methodology:

-

Imine Formation (In-situ):

-